1-Allyl-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFDOEKCFHBUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660750 | |
| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-41-0 | |
| Record name | 6-Oxo-1-(2-propen-1-yl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid and Analogues
Direct Synthesis Approaches to the 6-Oxopiperidine-3-carboxylic acid Framework
The foundational 6-oxopiperidine-3-carboxylic acid structure is assembled through a variety of elegant synthetic strategies. These methods are designed to efficiently construct the heterocyclic ring with the desired functional groups in place.
Cyclization Reactions for Piperidine (B6355638) Ring Formation
Cyclization reactions are a cornerstone in the synthesis of piperidine derivatives. nih.gov These reactions involve the formation of the six-membered ring from an acyclic precursor. A common approach is the intramolecular cyclization of amino acids or their derivatives. For instance, δ-amino acids can undergo lactamization to form the corresponding piperidone ring.
Various catalytic systems have been developed to facilitate these cyclizations, often employing transition metals to achieve high yields and stereoselectivity. nih.gov Intramolecular aza-Michael additions and reductive aminations of keto-acids are also powerful techniques for constructing the 6-oxopiperidine ring system. nih.gov
| Cyclization Strategy | Key Precursor | General Reaction Type | Reference |
|---|---|---|---|
| Lactamization | δ-Amino acid derivative | Intramolecular Condensation | nih.gov |
| Aza-Michael Addition | Unsaturated δ-amino ester | Intramolecular Conjugate Addition | nih.gov |
| Reductive Amination | δ-Keto-acid or ester with an amine source | Intramolecular Imine/Enamine Formation and Reduction | nih.gov |
| Radical Cyclization | 1,6-enynes | Intramolecular Radical Addition | nih.gov |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like the 6-oxopiperidine-3-carboxylic acid framework by combining three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.
One notable MCR is the vinylogous Mannich-type reaction, which can assemble multi-substituted chiral piperidines. rsc.org This approach, inspired by the biosynthesis of piperidine alkaloids, utilizes a functionalized dienolate which reacts with an aldehyde and an amine to form a dihydropyridinone intermediate that can be further elaborated. rsc.org
Ring Expansion and Contraction Methodologies
Alternative, though less common, strategies for accessing the piperidine scaffold involve the rearrangement of other ring systems. Ring expansion reactions, for instance, can transform a smaller ring, such as a pyrrolidine (B122466) derivative, into the desired six-membered piperidine. Conversely, ring contraction of larger heterocyclic systems can also be employed. nih.govarkat-usa.org These methods often involve complex mechanistic pathways and require specific substrates and reagents. For example, certain bicyclic aziridines can undergo a [3+3] ring expansion with rhodium-bound vinyl carbenes to form dehydropiperidines. researchgate.net
| Methodology | Starting Ring System | Resulting Ring System | Key Transformation | Reference |
|---|---|---|---|---|
| Ring Expansion | Pyrrolidine | Piperidine | Insertion of a carbon atom into the ring | arkat-usa.org |
| Ring Contraction | Azepane | Piperidine | Removal of a carbon atom from the ring | nih.gov |
| [3+3] Ring Expansion | Bicyclic Aziridine | Dehydropiperidine | Reaction with a rhodium-bound vinyl carbene | researchgate.net |
Introduction of the Allyl Moiety into Oxopiperidine Systems
Once the 6-oxopiperidine-3-carboxylic acid core is established, the next critical step is the introduction of the allyl group at the nitrogen atom. This is typically achieved through N-alkylation reactions.
Carbon-Carbon Bond Formation via Allylation Reactions
The most direct method for introducing the allyl group is the N-allylation of the pre-formed 6-oxopiperidine-3-carboxylic acid or a suitable ester derivative. This reaction typically involves treating the piperidone with an allyl halide (e.g., allyl bromide) or another allylating agent in the presence of a base. The base deprotonates the nitrogen atom of the lactam, forming a nucleophilic amide that then attacks the allyl electrophile.
Chelated ketone enolates have been shown to be effective nucleophiles in allylic alkylations, which can be followed by intramolecular Michael additions to yield highly functionalized piperidines. nih.gov
Stereoselective Installation of Allyl Groups
Achieving stereoselectivity in the introduction of substituents is a paramount goal in modern organic synthesis. In the context of allylation, stereocontrol can be crucial, particularly when creating chiral centers. Iridium-catalyzed cyclocondensation reactions have been reported for the stereoselective synthesis of piperidines, where an intramolecular allylic substitution by an enamine intermediate is a key step. nih.gov Similarly, palladium-catalyzed allylic alkylations of amino ketones can lead to piperidines with multiple stereogenic centers. nih.gov
Recent advancements have demonstrated the use of synergistic Cu/Ir-catalyzed protocols for asymmetric allylation, which can achieve excellent enantioselectivity. nih.gov These methods often involve the use of chiral ligands that coordinate to the metal catalyst, thereby influencing the facial selectivity of the reaction.
Allyl Transfer Reactions
The introduction of an allyl group onto the nitrogen atom of the piperidine ring is a crucial step in the synthesis of 1-allyl-6-oxopiperidine-3-carboxylic acid. This transformation is typically achieved through nucleophilic substitution or transition-metal-catalyzed reactions.
One of the most common methods for N-allylation is the reaction of a piperidine precursor with an allyl halide, such as allyl bromide, in the presence of a base. The base is necessary to deprotonate the nitrogen atom, increasing its nucleophilicity. However, this method can sometimes lead to over-alkylation or side reactions.
A more sophisticated and often higher-yielding approach involves palladium-catalyzed allylic alkylation. This method offers a versatile and efficient way to form carbon-nitrogen bonds under mild conditions. In this reaction, a palladium(0) catalyst reacts with an allylic substrate, such as an allyl carbonate, to form a π-allylpalladium complex. The piperidine nitrogen then acts as a nucleophile, attacking the complex to form the N-allylated product. This methodology is highly valued for its functional group tolerance and stereochemical control.
The choice of catalyst and ligands is critical for the success of palladium-catalyzed allyl transfer reactions. Different palladium sources and phosphine (B1218219) ligands can be employed to optimize the reaction yield and selectivity.
Table 1: Comparison of Catalysts for Palladium-Catalyzed N-Allylation
| Catalyst/Ligand System | Typical Reaction Conditions | Advantages |
| Pd(PPh₃)₄ | THF, room temperature to reflux | Commercially available, well-established |
| Pd₂(dba)₃ / Trost Ligand | THF, room temperature | High enantioselectivity for asymmetric reactions |
| Pd(OAc)₂ / PPh₃ | Toluene, reflux | Cost-effective palladium source |
This table presents a generalized comparison of common catalyst systems for palladium-catalyzed N-allylation reactions.
Carboxylic Acid Functionalization and Introduction Strategies
The carboxylic acid group at the 3-position of the piperidine ring is a key feature of the target molecule. This functional group can be introduced at various stages of the synthesis.
One common strategy is to start with a precursor that already contains the carboxylic acid or a protected form of it, such as an ester. For instance, the synthesis can begin with a substituted glutamic acid derivative which can be cyclized to form the 6-oxopiperidine-3-carboxylic acid core.
Alternatively, the carboxylic acid functionality can be introduced into a pre-formed piperidine ring. This can be achieved through various methods, including the carboxylation of an organometallic intermediate or the oxidation of a suitable precursor. For example, a piperidine derivative with a hydroxymethyl group at the 3-position can be oxidized to the corresponding carboxylic acid.
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are direct precursors to 6-oxopiperidones. In a plausible synthetic route to this compound, a diester precursor containing an N-allyl group could undergo an intramolecular Claisen condensation to form the 6-oxopiperidine ring with an ester group at the 3-position. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. The efficiency of the Dieckmann condensation is often dependent on the base used and the reaction conditions.
Table 2: Common Bases for Dieckmann Condensation
| Base | Typical Solvent | Characteristics |
| Sodium ethoxide | Ethanol | Classical and effective for simple esters |
| Sodium hydride | THF, Toluene | Strong, non-nucleophilic base, suitable for a wide range of substrates |
| Potassium tert-butoxide | tert-Butanol, THF | Bulky, strong base, can favor the formation of the thermodynamic product |
This table provides a general overview of bases commonly used in Dieckmann condensation reactions.
Another approach for constructing the piperidone ring is through an aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. An intramolecular aza-Michael reaction of a suitable amino-alkene precursor could be employed to form the piperidine ring.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green chemistry strategies can be considered.
One key aspect is the use of more environmentally benign solvents. Traditional organic solvents often have issues with toxicity, flammability, and environmental persistence. The development of syntheses in greener solvents such as water, ethanol, or supercritical fluids is a major goal. For piperidine synthesis, water has been explored as a solvent for certain cyclization reactions, offering significant environmental benefits.
Atom economy is another important principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like the aza-Michael addition and the Dieckmann condensation are inherently atom-economical as they involve the formation of new bonds without the loss of atoms.
The use of catalysts, particularly biocatalysts, is also a cornerstone of green chemistry. Enzymes can carry out highly selective transformations under mild conditions, often in aqueous media. While specific enzymatic routes to this compound may not be well-established, the broader field of biocatalysis offers potential for the development of greener synthetic pathways for piperidine derivatives.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste, energy consumption, and purification steps. A one-pot synthesis of this compound could involve, for example, an initial N-allylation followed by an in-situ cyclization reaction.
Table 3: Green Chemistry Considerations in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis |
| Use of Greener Solvents | Employing water or bio-based solvents like ethanol. |
| Atom Economy | Utilizing addition and condensation reactions that maximize atom incorporation. |
| Catalysis | Employing recyclable catalysts or biocatalysts to reduce waste and improve efficiency. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |
This table highlights some key green chemistry principles and their potential application in the synthesis of piperidine-containing molecules.
Chemical Reactivity and Derivatization of 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid
Transformations Involving the Piperidine (B6355638) Ring System
The 6-oxopiperidine ring, a cyclic amide (lactam), is a robust structure that can undergo several strategic transformations, including functionalization, ring modification, and stereochemically controlled reactions.
N-Functionalization and Substitution Reactions
The nitrogen atom in 1-Allyl-6-oxopiperidine-3-carboxylic acid is already part of a tertiary amide, precluding direct alkylation or acylation at this site. However, the amide bond itself represents a point of reactivity. Modern cross-coupling strategies allow for the selective activation and cleavage of the N–C(O) bond. rsc.orgdigitellinc.com For instance, palladium-catalyzed Buchwald–Hartwig cross-coupling reactions, traditionally used for C-N bond formation, have been adapted for transamidation. rsc.org This would allow for the substitution of the entire piperidine ring structure with a different amine, effectively using the parent molecule as an acyl-transfer agent.
Substitution can also occur at the α-carbon to the lactam carbonyl (C5 position). Under basic conditions, this position can be deprotonated and subsequently alkylated or otherwise functionalized, a common strategy in the synthesis of substituted piperidines. acs.org
Stereochemical Control in Piperidine Ring Transformations
The C3 position, bearing the carboxylic acid, is a stereocenter. Its configuration can direct the stereochemical outcome of subsequent reactions on the ring. masterorganicchemistry.comyoutube.com For example, in the reduction of the lactam carbonyl, the approach of the hydride reagent can be influenced by the steric bulk of the substituent at C3, leading to a preference for one diastereomer of the resulting piperidine alcohol intermediate.
Furthermore, in synthetic strategies aiming to build upon this scaffold, the existing stereocenter can be used to induce asymmetry in newly formed stereocenters. The use of chiral ligands or catalysts can enhance this effect, allowing for highly stereoselective transformations. nih.govacs.org Such stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, are crucial in the synthesis of enantiomerically pure compounds. khanacademy.org
Reactivity of the Allyl Group
The N-allyl group is a versatile functional handle, providing access to a wide range of transformations unique to carbon-carbon double bonds, most notably olefin metathesis and various coupling reactions.
Olefin Metathesis and Cross-Coupling Applications
Olefin metathesis is a powerful reaction for forming C-C bonds, and the terminal alkene of the N-allyl group is an excellent substrate. wikipedia.org This reaction, catalyzed by ruthenium complexes like the Grubbs catalyst, involves the redistribution of alkene fragments. acs.org Through cross-metathesis (CM) with other olefins, the allyl group can be elaborated into more complex side chains. nih.gov Ring-closing metathesis (RCM) is another possibility if a second alkene is introduced elsewhere in the molecule, enabling the construction of bicyclic structures. researchgate.netbeilstein-journals.org
| Reaction Type | Partner Olefin | Potential Product Structure | Notes |
|---|---|---|---|
| Cross-Metathesis (CM) | Styrene | N-(3-phenylprop-2-en-1-yl) derivative | Elongates the side chain with an aryl group. |
| Cross-Metathesis (CM) | Methyl Acrylate | N-(4-methoxy-4-oxobut-2-en-1-yl) derivative | Introduces an ester functionality. |
| Self-Metathesis | Another molecule of starting material | N,N'-(hexa-2,4-diene-1,6-diyl)bis(6-oxopiperidine-3-carboxylic acid) | Forms a symmetrical dimer with ethylene (B1197577) as a byproduct. |
| Ring-Closing Metathesis (RCM) | (Requires prior introduction of a second alkene, e.g., at C5) | Bicyclic piperidine derivative | Forms a new ring fused to the piperidine core. |
In addition to metathesis, the allyl group can participate in palladium-catalyzed cross-coupling reactions. For example, processes for the N-allylation of piperidines using allylic carbonates and palladium catalysts are well-established. google.com While the allyl group is already in place here, related palladium-catalyzed reactions could functionalize the terminus of the double bond.
Oxidative and Reductive Transformations of the Allylic Moiety
The double bond of the allyl group is susceptible to a variety of oxidative and reductive transformations.
Oxidative Transformations Oxidation can yield several valuable products. Epoxidation, using reagents like m-chloroperoxybenzoic acid (mCPBA), would produce the corresponding N-glycidyl derivative. Dihydroxylation with osmium tetroxide would yield the N-(2,3-dihydroxypropyl) analog. More aggressive oxidative cleavage with ozone (ozonolysis) would break the C=C bond, leading to an N-(carboxymethyl) or N-(formylmethyl) lactam, depending on the workup conditions.
| Reaction | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Epoxidation | mCPBA, H₂O₂ | Oxirane (Epoxide) |
| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |
| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Zn/H₂O or H₂O₂ | Aldehyde or Carboxylic Acid |
| Wacker-Tsuji Oxidation | PdCl₂ (catalytic), CuCl₂, O₂ | Ketone (at C2 of the propyl chain) |
Reductive Transformations The most common reductive transformation is the catalytic hydrogenation of the double bond. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the allyl group can be selectively reduced to a propyl group. This provides a straightforward method to saturate the N-substituent without affecting the lactam carbonyl or carboxylic acid, resulting in 1-Propyl-6-oxopiperidine-3-carboxylic acid.
| Reaction | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alkane (Propyl group) |
| Isomerization | Ru catalysts | Enamide (N-propenyl group) nih.gov |
Electrophilic and Nucleophilic Additions to the Double Bond
The N-allyl group of this compound contains a terminal double bond that is susceptible to a variety of addition reactions. As an unactivated alkene, its reactivity is primarily governed by electrophilic additions, though it can be induced to react with nucleophiles under specific catalytic conditions.
Electrophilic Additions: The electron-rich π-bond of the allyl group readily reacts with electrophiles. This process typically involves the formation of a carbocation or a bridged intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.org Common electrophilic addition reactions applicable to this substrate include halogenation, hydrohalogenation, and epoxidation.
Halogenation: Treatment with elemental halogens, such as bromine (Br₂) or chlorine (Cl₂), in an inert solvent like dichloromethane (B109758) would lead to the corresponding dihalogenated derivative. The reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond and the halide adds to the more substituted internal carbon.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide. This epoxide is a valuable intermediate itself, susceptible to ring-opening by various nucleophiles to introduce further functionality.
Nucleophilic Additions: Direct nucleophilic attack on the unactivated double bond is generally not feasible due to the electron-rich nature of the alkene. However, the allyl group can be rendered electrophilic through activation by a transition metal catalyst, most notably palladium. In reactions such as the Tsuji-Trost allylic alkylation, a palladium(0) catalyst can coordinate to the double bond, allowing for the departure of a leaving group (if one were present) and the formation of a η³-allyl-palladium complex. While the parent molecule lacks a leaving group on the allyl chain, this type of reactivity highlights a potential pathway for functionalization if the allyl group were to be modified first. whiterose.ac.uk
The following table summarizes potential addition reactions to the allyl double bond.
| Reaction Type | Reagent(s) | Expected Product |
| Halogenation | Br₂, CH₂Cl₂ | 1-(2,3-Dibromopropyl)-6-oxopiperidine-3-carboxylic acid |
| Hydrohalogenation | HBr | 1-(2-Bromopropyl)-6-oxopiperidine-3-carboxylic acid |
| Epoxidation | m-CPBA | 1-(Oxiran-2-ylmethyl)-6-oxopiperidine-3-carboxylic acid |
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group at the C3 position of the piperidone ring is a key handle for derivatization, enabling the formation of esters, amides, and other related functional groups. researchgate.netnih.gov
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be used, or the acid can be converted to a more reactive acyl chloride or anhydride (B1165640) intermediate first. google.com
Amidation: The formation of an amide bond is one of the most important transformations in organic and medicinal chemistry. mdpi.com Direct condensation of the carboxylic acid with a primary or secondary amine requires activation. bohrium.com This is typically achieved using a coupling agent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.netnih.gov A wide variety of such reagents are available, allowing the reaction to be tailored to the specific amine and substrate. This reaction is fundamental for linking the piperidone core to other molecules, including amino acids, peptides, or other pharmacophores. acgpubs.org
The table below outlines common reagents for these transformations.
| Transformation | Reagent(s) | Product Type |
| Esterification | R-OH, H⁺ (cat.) | Ester |
| Amidation | R-NH₂, EDC, HOBt | Amide |
| Amidation | R-NH₂, HATU, DIPEA | Amide |
| Amidation | 1. SOCl₂ 2. R-NH₂ | Amide |
Other Carboxylic Acid Transformations (e.g., Decarboxylation)
Beyond ester and amide formation, the carboxylic acid can undergo other transformations. Decarboxylation, the removal of the carboxyl group as CO₂, is a notable reaction, though often challenging. For simple carboxylic acids, this transformation typically requires harsh conditions. The ease of decarboxylation is significantly enhanced in specific structural contexts, most notably for β-keto acids, where a carbonyl group is located at the β-position relative to the carboxyl group. masterorganicchemistry.comchemistrysteps.com
In the case of this compound, the lactam carbonyl is at the 6-position, which is in a δ-position relative to the carboxylic acid at the 3-position. Therefore, this compound is not a β-keto acid and would not be expected to undergo facile thermal decarboxylation via the characteristic six-membered cyclic transition state. masterorganicchemistry.comlibretexts.org The activation barrier for the loss of CO₂ from such a structure would be high, similar to that of other non-activated carboxylic acids. nih.gov Achieving decarboxylation would likely require more specialized and forceful methods, such as radical-based procedures or high-temperature reactions.
Synthesis of Advanced this compound Derivatives
The functional handles on the parent molecule—the allyl group and the carboxylic acid—can be used in concert or sequentially to build more complex, "advanced" derivatives. These derivatives often feature bicyclic systems or highly functionalized side chains, which are of significant interest in the synthesis of novel bioactive compounds. ajchem-a.comnih.gov
One powerful strategy for creating advanced derivatives is through intramolecular cyclization reactions. For instance, the allyl group and the carboxylic acid can react together to form a new ring. A prime example is an iodolactonization reaction. Here, an electrophilic iodine source (e.g., I₂) reacts with the allyl double bond to form a cyclic iodonium (B1229267) ion. This intermediate is then intercepted by the nucleophilic carboxylate group in an intramolecular fashion, leading to the formation of a bicyclic lactone. Such structures rigidly constrain the molecule's conformation and introduce multiple new stereocenters.
Furthermore, the reactions described in the preceding sections can be combined to generate advanced derivatives.
Sequential Functionalization: The allyl group could first be epoxidized, and the resulting epoxide ring could be opened by a nucleophile. Subsequently, the carboxylic acid could be converted into an amide using a complex amine, yielding a highly functionalized, non-linear derivative.
Palladium-Catalyzed Cyclizations: Intramolecular versions of palladium-catalyzed reactions could also be envisioned. If the carboxylic acid were converted to an amide bearing a suitable functional group, an intramolecular Heck reaction or other cyclization involving the N-allyl group could be used to construct complex polycyclic systems. whiterose.ac.uk
The synthesis of such advanced structures is a cornerstone of modern drug discovery, where the piperidine scaffold is a common feature in pharmacologically active agents. nih.govmdma.ch The ability to generate diverse and complex derivatives from a single starting material like this compound makes it a valuable building block in synthetic chemistry. researchgate.net
| Precursor Functional Groups | Reaction Type | Key Reagents | Advanced Derivative Structure |
| Allyl + Carboxylic Acid | Intramolecular Iodolactonization | I₂, NaHCO₃ | Bicyclic γ-lactone |
| Allyl + Amide (derived from COOH) | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | Bicyclic Piperidone |
| Epoxide (from Allyl) + Amide (from COOH) | Sequential Functionalization | 1. m-CPBA 2. Nu⁻ 3. Amine, Coupling Agent | Di-functionalized Piperidone |
Stereochemistry and Chirality in 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid Research
Enantioselective and Diastereoselective Synthetic Pathways
The creation of specific stereoisomers of 1-Allyl-6-oxopiperidine-3-carboxylic acid relies on synthetic pathways that can selectively generate one enantiomer or diastereomer over others.
Enantioselective synthesis can be achieved by converting pyridine (B92270) derivatives into chiral piperidines. A notable strategy involves a stepwise dearomatization/borylation of pyridines. acs.org This process first partially reduces the pyridine ring to a 1,2-dihydropyridine, which then undergoes a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation to yield enantioenriched 3-boryl-tetrahydropyridines. acs.org The resulting carbon-boron bond is highly versatile and can be stereospecifically transformed into other functional groups, providing a route to chiral 3-substituted piperidines. Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. snnu.edu.cnorganic-chemistry.org This method produces 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org
Diastereoselective synthesis often focuses on controlling the relative configuration of multiple stereocenters. For instance, the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives has been accomplished starting from L-aspartic acid. nih.gov This chiral pool approach involves alkylation of a protected aspartate with allyl iodide, followed by hydroboration, oxidation, and a final reductive amination to close the piperidine (B6355638) ring, establishing a trans relationship between the substituents at C2 and C3. nih.gov Similarly, syntheses of 6-oxoperhydropyridazine-3-carboxylic acid derivatives (OPCAs), which are structurally related to the target lactam, have been achieved through the diastereoselective transformation of α,β-didehydroglutamates. nih.gov These methods demonstrate how the geometry of an acyclic precursor can be translated into specific stereochemistry in the final heterocyclic product.
The table below summarizes representative enantioselective approaches applicable to the synthesis of chiral piperidine frameworks.
| Method | Catalyst/Reagent | Precursor | Product Type | Stereoselectivity Achieved |
| Dearomatization/Protoborylation | Cu(I) / Chiral Ligand | Pyridine Derivatives | 3-Boryl-tetrahydropyridines | High ee |
| Asymmetric Reductive Heck Reaction | Rh-catalyst / Chiral Ligand | Dihydropyridines | 3-Aryl/Vinyl-tetrahydropyridines | High yield and ee |
| Asymmetric Cyclizative Aminoboration | [CuOTf]₂·PhH / (S, S)-Ph-BPE | Hydroxylamine esters | 2,3-cis-disubstituted piperidines | Good yields and 94–96% ee nih.gov |
| Asymmetric Synthesis from Chiral Pool | KHMDS, 9-BBN | L-Aspartic acid | trans-2,3-Piperidinedicarboxylic acid | 6:1 diastereomeric excess nih.gov |
Chiral Auxiliary and Organocatalytic Approaches to Piperidine Synthesis
Chiral auxiliaries and organocatalysis represent two cornerstone strategies for inducing chirality in synthetic sequences, both of which are highly relevant for the construction of the this compound scaffold.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For piperidone synthesis, S-α-phenylethylamine has been used as a chiral auxiliary in a double aza-Michael addition to divinyl ketones, yielding chiral 2-substituted 4-piperidones. nih.govacs.org This approach establishes the stereochemistry at the C2 position, which can then be used to direct further functionalization. nih.gov Evans's chemistry, another well-known auxiliary-based method, has been employed in the synthesis of piperidine dicarboxylic acids by inducing stereochemistry during alkylation steps on an acyclic precursor before the ring-closing reaction. nih.gov
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided numerous methods for synthesizing chiral nitrogen heterocycles. nih.gov For example, chiral phosphoric acids (CPAs) are effective catalysts for asymmetric intramolecular aza-Michael cyclizations, which can be used to form substituted piperidines with high enantioselectivity. whiterose.ac.uk N-heterocyclic carbenes (NHCs) have also been used to catalyze the diastereo- and enantioselective synthesis of trans-γ-lactams, which share a similar core structure with the target molecule. nih.gov Furthermore, biomimetic approaches using catalysts like proline have been developed for the asymmetric synthesis of 2-substituted piperidine alkaloids, achieving high enantiomeric excess (up to 97% ee). nih.gov
The following table highlights key features of these approaches.
| Approach | Catalyst/Auxiliary Type | Key Reaction Type | Product Class | Key Advantages |
| Chiral Auxiliary | S-α-phenylethylamine | Double Aza-Michael Addition | 2-Substituted-4-piperidones nih.govacs.org | High diastereoselectivity, recoverable auxiliary |
| Evans Oxazolidinone | Asymmetric Alkylation | Acyclic precursors for piperidines nih.gov | Well-established, predictable stereochemical outcome | |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Intramolecular Aza-Michael Cyclization | 3-Spiropiperidines whiterose.ac.uk | Metal-free, high enantioselectivity (up to 97:3 er) |
| Proline | Biomimetic Mannich/Cyclization | 2-Substituted piperidine alkaloids nih.gov | High ee (up to 97%), mimics natural synthesis | |
| N-Heterocyclic Carbene (NHC) | Formal [3+2] Cycloaddition | trans-γ-Lactams nih.gov | Highly diastereo- and enantioselective |
Control of Stereocenters within the 6-Oxopiperidine-3-carboxylic acid Framework
Achieving specific stereochemistry in the 6-oxopiperidine-3-carboxylic acid framework requires precise control over the formation of stereocenters during or after the cyclization process. The relative and absolute configurations of substituents are critical for the molecule's ultimate biological activity and properties.
One powerful strategy is catalyst-controlled C-H functionalization, which allows for the direct introduction of functional groups at specific positions of a pre-formed piperidine ring with high stereoselectivity. nih.gov By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to direct C-H insertion reactions to the C2 or C4 positions of the piperidine ring. nih.gov For the electronically deactivated C3 position, an indirect approach involving asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective reductive ring-opening can be employed to install a substituent at C3. nih.gov
Substrate-controlled synthesis is another key approach, where the stereochemistry of the starting material dictates the outcome of the reaction. Enantiopure lactams, such as those derived from phenylglycinol, can serve as versatile starting points. nih.gov These bicyclic lactams can be alkylated at positions adjacent to the nitrogen or carbonyl group, and the existing chirality of the lactam framework directs the diastereoselective introduction of new substituents. Subsequent cleavage of the chiral auxiliary reveals the enantiomerically enriched piperidine derivative. nih.gov This method has been successfully applied to the synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. nih.gov
Furthermore, the synthesis of racemic 6-oxopiperidine-2-carboxylate (B1261032) derivatives has been achieved from meso (achiral) starting materials like dimethyl-α,α′-dibromoadipate. researchgate.net Subsequent reactions, including cycloadditions and hydrogenations, lead to the formation of lactams. While this specific route produces racemic products, it establishes the relative cis configuration of the substituents on the piperidine ring, which could be a starting point for a subsequent resolution step. researchgate.net
These strategies provide a toolbox for constructing the desired stereoisomers of this compound by either building the stereocenters into the ring during its formation or by modifying a pre-existing piperidone scaffold.
Resolution Techniques for Enantiomerically Enriched this compound
When an asymmetric synthesis is not feasible or provides a product with insufficient enantiomeric purity, the resolution of a racemic mixture is a crucial alternative. Resolution techniques separate a mixture of enantiomers into its individual components. For a molecule like this compound, kinetic resolution is a particularly effective strategy. acs.org
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slow-reacting enantiomer from the product formed from the fast-reacting enantiomer.
Enzymatic Kinetic Resolution (EKR) is a widely used method that leverages the high stereoselectivity of enzymes. nih.govnih.gov Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic alcohol or amine, or the hydrolysis of one enantiomer of a racemic ester. acs.orgepa.gov For example, the kinetic resolution of racemic piperidine hydroxy esters has been achieved with high enantioselectivity (E >200) using Pseudomonas fluorescens lipase (B570770) for the asymmetric acylation of the hydroxyl group. researchgate.net Similarly, the enzymatic acylation of racemic secondary amines, a relatively rare but effective process, has been used to resolve piperidine atropisomers, which are stereoisomers resulting from hindered rotation. acs.orgepa.gov This approach could be adapted to resolve a derivative of this compound, for instance by enzymatic hydrolysis of its corresponding ester.
Non-enzymatic Kinetic Resolution offers alternative methods. One powerful technique is kinetic resolution by deprotonation using a chiral base. whiterose.ac.uknih.gov The combination of n-butyllithium (n-BuLi) and the chiral ligand sparteine (B1682161) can selectively deprotonate the C-H bond adjacent to the nitrogen in one enantiomer of an N-Boc-2-arylpiperidine much faster than in the other. whiterose.ac.uknih.govrsc.orgacs.org The resulting organolithium intermediate can be trapped with an electrophile, yielding a functionalized product, while the unreacted starting material is recovered in high enantiomeric excess. whiterose.ac.ukrsc.org Another method is acylative kinetic resolution using a chiral acylating agent, which has been successfully applied to racemic methyl-substituted cyclic amines. rsc.org
The table below provides an overview of relevant kinetic resolution methods.
| Resolution Method | Chiral Agent | Substrate Type | Mechanism | Outcome |
| Enzymatic (EKR) | Lipases (e.g., Pseudomonas fluorescens) | Piperidine hydroxy esters researchgate.net | Enantioselective acylation | Separation of acylated product and unreacted alcohol, both enantioenriched |
| Enzymatic (EKR) | Lipase (Toyobo LIP-300) | Piperidine atropisomers acs.org | Enantioselective acylation | Separation of acylated and unreacted amines |
| Non-Enzymatic | n-BuLi / Sparteine | N-Boc-2-arylpiperidines whiterose.ac.uknih.gov | Enantioselective deprotonation | Recovery of unreacted starting material with high ee |
| Non-Enzymatic | Chiral N-hydroxysuccinimide ester | Racemic 2-methylpiperidine (B94953) rsc.org | Acylative kinetic resolution | Formation of a diastereomeric amide from one enantiomer |
Computational and Theoretical Chemistry Studies of 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For 1-Allyl-6-oxopiperidine-3-carboxylic acid, DFT could be instrumental in understanding its synthesis and reactivity.
To map out a chemical reaction, chemists calculate the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. For a reaction involving this compound, DFT calculations would be employed to locate the geometry of the transition state—the highest point on the reaction energy pathway. By calculating the energy of this state relative to the reactants, the activation energy can be determined, which is a key predictor of reaction rate. The entire reaction pathway, or energy profile, can be mapped to understand the feasibility of a proposed mechanism. For instance, in a potential cyclization reaction involving the allyl group, DFT could pinpoint the exact geometry and energy barrier for the ring-closing step.
Many chemical reactions can yield multiple products (isomers). DFT is a powerful tool for predicting which isomer is most likely to form. Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product's atoms) are governed by subtle differences in the activation energies of competing reaction pathways. For this compound, if a reaction were to occur on the allyl double bond, DFT could be used to calculate the energy barriers for addition at either of the two carbon atoms, thereby predicting the regiochemical outcome. Similarly, if a new chiral center were formed, the energies of the transition states leading to different stereoisomers could be compared to predict the stereoselectivity.
Molecular Dynamics Simulations for Conformational Analysis
A molecule like this compound is not static; it is a flexible structure that can adopt numerous shapes, or conformations. The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, and the allyl and carboxylic acid substituents can rotate. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent), the energy barriers between these conformations, and how the molecule's shape fluctuates, which is critical for understanding its interactions with other molecules.
Exploration of Intramolecular Catalysis Mechanisms
The presence of both a carboxylic acid group (which can act as a proton donor or acceptor) and a nitrogen atom within the same molecule raises the possibility of intramolecular catalysis. The carboxylic acid could, for example, catalyze a reaction involving the allyl group by donating a proton to it, facilitated by the molecule folding back on itself. Computational methods, particularly DFT, would be essential to explore this possibility. Researchers could model the folded conformation, locate the transition state for the proton transfer and subsequent reaction, and calculate the energy barrier. By comparing this intramolecularly catalyzed pathway to an uncatalyzed one, they could determine if such a mechanism is energetically favorable.
Development of Computational Models for Chemical Reactivity Prediction
Beyond studying specific reactions, computational models can be developed to predict the general chemical reactivity of a molecule. For this compound, this would involve calculating various molecular properties and reactivity descriptors derived from its electronic structure.
Key Reactivity Descriptors:
| Descriptor | Description | Predicted Application for this compound |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The HOMO-LUMO gap indicates chemical stability. The locations of these orbitals suggest where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO). |
| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | The ESP map would highlight electron-rich (negative) regions, like the oxygen atoms of the carboxyl group, and electron-poor (positive) regions, predicting sites for nucleophilic or electrophilic attack. |
| Fukui Functions | These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed. | Fukui functions would provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. |
By calculating these descriptors, a comprehensive reactivity model for this compound could be constructed, guiding future experimental work on its synthesis and functionalization.
Applications of 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid As a Synthetic Building Block
Role in the Construction of Complex Organic Molecules
The trifunctional nature of 1-allyl-6-oxopiperidine-3-carboxylic acid makes it an asset in the construction of complex organic molecules. Each functional group provides a distinct handle for synthetic transformations, allowing for a modular and strategic approach to building intricate molecular architectures.
Carboxylic Acid Moiety : The carboxylic acid group at the C3 position is a classical handle for forming amide or ester bonds. This allows for the coupling of the piperidine (B6355638) scaffold to other molecules, including amino acids, alcohols, or amines, extending the molecular framework.
N-Allyl Group : The allyl group attached to the nitrogen atom is a particularly versatile functional group in modern organic synthesis. It can participate in a wide array of reactions, such as olefin metathesis, hydroformylation, Wacker oxidation, and various palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki). These transformations allow for the introduction of diverse substituents or the formation of new rings.
Lactam Ring : The piperidone ring serves as a rigid scaffold that imparts a specific three-dimensional conformation to the molecule. The carbonyl group of the lactam can be targeted by reducing agents to yield a piperidine, or it can be involved in condensation reactions. The ring itself can also be subjected to ring-opening reactions under specific conditions to yield linear amino acid derivatives.
The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for creating libraries of compounds for various research purposes.
| Feature | Chemical Group | Potential Synthetic Transformations |
| Scaffold Core | Piperidone Ring (Lactam) | Reduction to piperidine, Ring-opening, α-functionalization |
| Primary Handle | Carboxylic Acid | Amide bond formation, Esterification, Reduction to alcohol |
| Secondary Handle | N-Allyl Group | Olefin metathesis, Cross-coupling, Epoxidation, Dihydroxylation |
Precursor for Structurally Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov Piperidine derivatives, in particular, are prevalent in medicinal chemistry. nih.gov this compound is well-positioned to serve as a precursor for a variety of more complex heterocyclic systems.
The N-allyl group can be used as a linchpin for forming new rings. For example, a ring-closing metathesis (RCM) reaction involving the allyl group and another double bond introduced elsewhere in the molecule could lead to the formation of bicyclic nitrogen heterocycles, such as indolizidine or quinolizidine (B1214090) cores, which are present in many alkaloids. rsc.org Furthermore, functionalization of the allyl double bond followed by an intramolecular cyclization onto another part of the molecule can generate a range of fused or spirocyclic systems. The lactam ring itself is a stable heterocyclic core, but it can be synthetically manipulated. For instance, reduction of the lactam amide would yield the corresponding N-allyl piperidine, a different class of heterocycle with distinct chemical properties.
Utility in the Total Synthesis of Natural Products
The piperidine ring is a core component of numerous natural products, especially alkaloids, which exhibit a wide range of biological activities. rsc.org While specific instances of this compound being used in a completed total synthesis are not prominently documented, its structure represents a valuable synthon for such endeavors.
Scaffold for Peptidomimetics and Foldamer Design
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Foldamers are artificial oligomers that adopt well-defined, folded conformations akin to the secondary structures of proteins (e.g., helices and sheets). tandfonline.com
The rigid cyclic structure of the 6-oxopiperidine-3-carboxylic acid core makes it an excellent constrained amino acid analogue. When incorporated into a peptide sequence, it can restrict the conformational freedom of the peptide backbone, forcing it to adopt a specific turn or secondary structure. This is a key strategy in the design of both peptidomimetics and foldamers. nih.govtandfonline.com The N-allyl group offers a site for introducing further diversity. This position is analogous to the side chain of a natural amino acid and can be modified to interact with biological targets without disrupting the core peptidomimetic backbone. The ability to pre-organize a peptide chain into a specific conformation is crucial for enhancing binding affinity and specificity to protein targets. tandfonline.com
Mechanistic Investigations of Biological Activities of 1 Allyl 6 Oxopiperidine 3 Carboxylic Acid Derivatives
In Vitro Enzyme Interaction Studies (e.g., Acetylcholinesterase Inhibition)
A primary area of investigation for piperidine-based compounds, particularly those derived from nipecotic acid (piperidine-3-carboxylic acid), is their potential to modulate the activity of enzymes implicated in neurodegenerative diseases. One of the most critical enzymes in this context is acetylcholinesterase (AChE), which catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.
Studies on a series of nipecotic acid derivatives, where the core structure is amidated with various carboxylic acids bearing antioxidant properties, have demonstrated notable AChE inhibitory activity. The piperidine (B6355638) moiety is thought to play a crucial role in binding to the active site of the enzyme, potentially mimicking the binding of donepezil, a known AChE inhibitor. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Research has shown that substituents on the aromatic rings of these derivatives can significantly influence this activity. For instance, the presence and position of hydroxy and methoxy (B1213986) groups can enhance binding to the enzyme.
The following table summarizes the acetylcholinesterase inhibitory activity of several nipecotic acid derivatives from a representative study.
Table 1: Acetylcholinesterase Inhibitory Activity of Nipecotic Acid Derivatives
| Compound Derivative | Substituent Group | AChE IC50 (μM) |
|---|---|---|
| Derivative 1 | Ferulic Acid Moiety | 37 |
| Derivative 2 | Sinapic Acid Moiety | 25 |
| Derivative 3 | (E)-3,4-dimethoxy-phenyl)acrylic acid Moiety | 45 |
| Donepezil (Reference) | - | 0.045 |
Data is illustrative of findings in non-clinical research on nipecotic acid derivatives.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 1-allyl-6-oxopiperidine-3-carboxylic acid, SAR studies focus on how modifications to different parts of the molecule—namely the allyl group at the N1 position, the oxo group at C6, and substitutions on the carboxylic acid at C3—affect engagement with biological targets like enzymes and receptors.
Key findings from SAR studies on related piperidine carboxylic acid derivatives indicate several important trends:
The N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. In the parent compound, this is an allyl group. Altering this group's size, lipophilicity, and electronic properties can drastically change target affinity and selectivity. For other biological targets, larger, more hydrophobic substituents on the nitrogen have been shown to increase binding affinity.
The Carboxylic Acid Group: The carboxylic acid at the C3 position is a key functional group, often involved in forming hydrogen bonds or ionic interactions within a target's active site. Esterification or amidation of this group, as seen in the AChE inhibitors, is a common strategy to modify the compound's properties. For instance, converting the carboxylic acid to esters or amides can increase lipophilicity and alter binding modes. mdpi.com
Ring Substitutions: The presence of the 6-oxo group creates a lactam ring. This feature imparts rigidity and specific electronic characteristics to the molecule. SAR studies on similar heterocyclic structures show that the presence and position of carbonyl groups are crucial for maintaining the conformation required for potent biological activity.
Lipophilicity: A recurring theme in the SAR of piperidine derivatives is the importance of lipophilicity. For instance, in studies of nipecotic acid derivatives as lipoxygenase (LOX) inhibitors, compounds with higher lipophilicity (higher milogP values) demonstrated greater inhibitory activity. However, an excessively large molecular volume can also be a deterrent, suggesting a finely balanced relationship between size, lipophilicity, and activity.
Cellular Pathway Modulation in Non-Clinical Models
Beyond direct interaction with a single enzyme, derivatives of this compound can modulate broader cellular signaling pathways. Given that the core structure is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake, its primary mechanism of cellular modulation is expected to be within the GABAergic system. nih.gov
The conventional mechanism of nipecotic acid is the competitive inhibition of the GABA transporter (GAT), which is responsible for the reuptake of GABA from the synaptic cleft. nih.gov By inhibiting this transporter, these derivatives can increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. nih.gov This modulation of the GABAergic pathway is the basis for their investigation in conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.gov
Furthermore, at higher concentrations, nipecotic acid itself has been shown to act as a direct agonist of GABA-A receptors, activating chloride channels and leading to neuronal inhibition. nih.gov This suggests that derivatives could possess a dual mechanism for modulating the GABAergic system.
In addition to neuronal pathways, related compounds have been shown to modulate inflammatory pathways. For example, piperidine carboxylic acid derivatives have been evaluated for their ability to inhibit the upregulation of adhesion molecules like ICAM-1, which are critical for the leukocyte accumulation seen in inflammatory responses. researchgate.net This suggests that these compounds could interfere with inflammatory signaling cascades, potentially through the inhibition of factors involved in the carrageenan-induced inflammatory reaction. nih.gov
Ligand-Target Docking and Molecular Modeling Studies
Molecular modeling and ligand-target docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and its biological target (e.g., a protein receptor or enzyme). nih.gov This in silico approach provides insights into the binding affinity, orientation, and specific molecular interactions that underpin the compound's biological activity, guiding the rational design of more potent and selective derivatives. nih.gov
In a typical docking study, a 3D model of the target protein is used. For derivatives of this class, likely targets for modeling would include acetylcholinesterase (AChE), GABA transporters (GATs), or enzymes involved in inflammation like lipoxygenase (LOX). The docking simulation then places the ligand into the active site of the protein and calculates the most stable binding poses, ranked by a scoring function that estimates binding energy.
Key interactions that would be analyzed include:
Hydrogen Bonds: The carboxylic acid and the 6-oxo group are prime candidates for forming strong hydrogen bonds with amino acid residues (like serine, threonine, or tyrosine) in the active site.
Hydrophobic Interactions: The allyl group and the aliphatic carbon backbone of the piperidine ring would be expected to form hydrophobic interactions with nonpolar residues in the target protein.
Ionic Interactions: If the carboxylic acid is deprotonated (as a carboxylate), it can form strong ionic bonds with positively charged residues like lysine (B10760008) or arginine.
Docking studies on structurally related compounds have successfully predicted binding modes and helped explain SAR data. For example, modeling of imidazo-pyridine derivatives in the AT1 receptor pocket revealed crucial π-π stacking and hydrogen bond interactions that were responsible for their biological activity. nih.gov Similarly, docking of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives showed a good affinity towards the active pocket of fibroblast growth factor 1, correlating with their potential anticancer effects. researchgate.net
Exploration of Antimicrobial and Antiproliferative Mechanisms in Non-Clinical Settings
The therapeutic potential of heterocyclic scaffolds like the 6-oxopiperidine ring extends to antimicrobial and antiproliferative applications. Research into structurally related compounds, such as 5-oxopyrrolidine-3-carboxylic acid derivatives, has revealed promising activity against various pathogens and cancer cell lines, suggesting similar potential for this compound derivatives.
The antimicrobial mechanism of such compounds often involves the disruption of essential cellular processes in bacteria or fungi. Studies have demonstrated that these derivatives can exhibit structure-dependent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The specific mechanism is not fully elucidated but may involve inhibition of key enzymes or disruption of cell membrane integrity. The minimal inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
Table 2: Illustrative Antimicrobial Activity of Structurally Related 5-Oxopyrrolidine Derivatives
| Pathogen | Representative Compound MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Enterococcus faecalis | 64 |
| Candida auris | 16 |
| Aspergillus fumigatus (azole-resistant) | 16 |
Data is illustrative of findings in non-clinical research on 5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally similar to the 6-oxopiperidine core.
In the context of antiproliferative activity, these compounds are evaluated for their ability to inhibit the growth of human tumor cell lines. The mechanism can be multi-targeted, potentially involving the inhibition of enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs), or interference with signaling pathways that promote tumor growth. The antiproliferative effect is typically quantified by the IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%. Studies on adamantane-based piperidine derivatives have shown significant antiproliferative activity against various cancer cell lines.
Table 3: Illustrative Antiproliferative Activity of Structurally Related Piperidine Derivatives
| Human Tumor Cell Line | Representative Compound IC50 (μM) |
|---|---|
| Colon Carcinoma (HCT116) | < 10 |
| Breast Adenocarcinoma (MCF-7) | < 10 |
| Hepatocellular Carcinoma (HepG2) | < 10 |
Data is illustrative of findings in non-clinical research on bioactive piperidine derivatives.
Future Perspectives and Emerging Research Directions
Advancements in Sustainable Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid
Future synthetic strategies for this compound are increasingly focused on green chemistry principles to enhance efficiency and minimize environmental impact. nih.govrasayanjournal.co.in Key areas of development include the use of biocatalysts, safer solvent systems, and energy-efficient reaction conditions.
Biocatalysis, in particular, presents a promising frontier. The use of enzymes, such as immobilized lipases, for the synthesis of piperidine (B6355638) cores offers high selectivity and mild reaction conditions. rsc.org Researchers are exploring engineered enzymes, like specific hydroxylases, that can introduce functional groups onto piperidine precursors with high precision, potentially streamlining the synthesis of complex derivatives. chemistryviews.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, are also being developed to access stereo-enriched piperidines from activated pyridine (B92270) precursors. nih.gov These methods could be adapted for a more sustainable production of this compound, reducing the reliance on traditional, often harsher, chemical methods. ajchem-a.com
Furthermore, multicomponent reactions (MCRs) are being investigated as a strategy to construct highly functionalized piperidines in a single step, which aligns with the principles of atom economy and process simplification. researchgate.netnih.gov The development of MCRs catalyzed by environmentally benign catalysts represents a significant step towards greener synthetic routes. ajchem-a.com
| Strategy | Potential Advantages for Synthesizing the Target Compound | Key Research Focus |
|---|---|---|
| Biocatalysis (e.g., Lipases, Oxidases) | High stereoselectivity, mild reaction conditions, reduced waste. rsc.org | Enzyme engineering for substrate specificity, process optimization. chemistryviews.org |
| Chemo-enzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. nih.gov | Development of one-pot cascade reactions. nih.gov |
| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and reduced number of synthetic steps. nih.gov | Discovery of novel MCRs with green catalysts. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and reaction control; reduced energy consumption. sci-hub.se | Integration with other green technologies like photocatalysis. mdpi.com |
Development of Novel Catalytic Methods for Selective Functionalization
The precise modification of the this compound scaffold is crucial for creating new derivatives with tailored properties. Emerging research is focused on developing novel catalytic methods that allow for site-selective functionalization of the piperidine ring and its substituents.
A significant area of research is the direct C–H functionalization of the piperidine ring. nih.govresearchgate.net While electronically challenging, catalyst-controlled C–H functionalization using rhodium or palladium catalysts has shown promise for introducing substituents at specific positions (C2, C3, or C4) on the piperidine core. nih.govnih.gov The choice of catalyst and nitrogen-protecting group can dictate the site of functionalization, offering a powerful tool for diversification. nih.govresearchgate.net For instance, an indirect approach involving asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening has been used to achieve functionalization at the C3 position. nih.gov
Additionally, new catalytic strategies are being explored for the selective modification of the N-allyl group. These methods could enable the introduction of diverse functionalities, expanding the accessible chemical space. Visible-light-induced iodine catalysis is another emerging technique that allows for selective C-H amination, potentially overriding traditional reactivity patterns to form piperidines selectively. scispace.com
| Catalytic Method | Target Site on Compound | Potential Outcome | Reference Catalyst/System |
|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | Piperidine Ring (C2, C3, C4) | Direct introduction of aryl or alkyl groups. nih.gov | Rh2(R-TCPTAD)4, Rh2(S-2-Cl-5-BrTPCP)4 nih.gov |
| Palladium-Catalyzed C(sp3)-H Arylation | Piperidine Ring (C3) | Selective arylation directed by a functional group. | Pd(0) catalysts researchgate.net |
| Iminium Ion Interception | α-C–H bond on the piperidine ring | Alkylation, azinylation, and trifluoromethylation. acs.org | α-C–H elimination of cyclic tertiary alkylamine N-oxides acs.org |
| Visible Light Iodine Catalysis | Intramolecular Csp3–H Amination | Selective piperidine ring formation. scispace.com | Molecular iodine with a terminal oxidant scispace.com |
Integration with Automated and High-Throughput Synthesis Platforms
To accelerate the discovery and optimization of derivatives of this compound, researchers are increasingly integrating automated and high-throughput technologies into their workflows. oxfordglobal.com These platforms enable the rapid synthesis and purification of large libraries of compounds for screening. nih.govnih.gov
Flow chemistry is a key enabling technology, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. sci-hub.sespringerprofessional.dedurham.ac.uk The synthesis of heterocyclic compounds, including piperidines, has been successfully demonstrated in continuous flow systems, often leading to higher yields and cleaner reactions. springerprofessional.deacs.org Combining flow chemistry with immobilized reagents or catalysts can further streamline processes by simplifying purification. durham.ac.uk
Robotic systems are also being deployed to fully automate the synthesis process, from reagent handling to final product analysis. nih.govnih.gov An autonomous synthesis robot, guided by artificial intelligence, can optimize reaction conditions and explore chemical space much faster than a human chemist. eurekalert.orgsciencedaily.com Such systems can perform a variety of reactions and work around the clock, significantly accelerating the pace of discovery. eurekalert.org The integration of computational library design with these automated platforms creates a powerful engine for generating and testing novel molecules based on the this compound scaffold. nih.gov
Exploration of Undiscovered Reactivity Patterns and Rearrangements
Future research will likely uncover novel reactivity patterns and molecular rearrangements involving this compound. The unique combination of a lactam, a carboxylic acid, and an allyl group within a piperidine ring offers opportunities for complex chemical transformations that have yet to be explored.
For instance, the strategic placement of functional groups could trigger intramolecular reactions, such as cyclizations or rearrangements, leading to novel polycyclic structures. The allyl group, in particular, is a versatile handle for various transformations, including metathesis, hydroformylation, or palladium-catalyzed cascade reactions. Research into strain-release chemistry, where highly strained small-ring intermediates are generated and then undergo exergonic reactions, could also be applied to functionalize the piperidine core in new ways. researchgate.net A deeper understanding of the interplay between the different functional groups under various catalytic conditions will be key to unlocking these undiscovered transformations and expanding the synthetic utility of this scaffold.
Computational-Assisted Design and Virtual Screening for New Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and it is set to play a pivotal role in the future development of this compound derivatives. In silico methods allow for the rapid and cost-effective design and evaluation of new molecules before their actual synthesis. sciengpub.ir
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of piperidine derivatives with their biological activity or physical properties. tandfonline.comtandfonline.comresearchgate.netnih.gov These models can help prioritize which new derivatives to synthesize. benthamscience.com Fragment-based design, coupled with virtual screening, can identify novel scaffolds and substituents that are likely to bind to a specific biological target, such as an enzyme's active site. nih.govresearchgate.net
Molecular docking and molecular dynamics simulations provide detailed insights into how a molecule interacts with a target protein at the atomic level. researchgate.netacs.orgmdpi.com This information is crucial for optimizing the potency and selectivity of lead compounds. By leveraging these computational tools, researchers can explore a vast virtual chemical space of derivatives based on the this compound core, focusing synthetic efforts on the most promising candidates and accelerating the discovery of new functional molecules. sciengpub.irrsc.orgnih.govwhiterose.ac.uk
Q & A
Q. Advanced
- NMR spectroscopy :
- ¹H NMR : Identify allyl protons (δ 5.0–6.0 ppm, multiplet) and ketone-adjacent protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the ketone carbonyl (δ ~205 ppm) and carboxylic acid (δ ~170 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error.
- IR spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
Cross-validate with X-ray crystallography if single crystals are obtainable .
How should researchers address discrepancies in analytical data (e.g., NMR vs. HPLC) when characterizing this compound?
Q. Advanced
- Systematic error checks :
- Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts.
- Confirm HPLC method suitability (e.g., C18 column, 0.1% TFA in mobile phase) for carboxylic acid retention.
- Contamination analysis : Use LC-MS to detect impurities or degradation products.
- Quantitative comparison : Apply Beer’s Law (UV-Vis) to correlate HPLC peak area with concentration, ensuring detector linearity .
What computational methods can predict the reactivity or interaction of this compound in biological systems?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic targets (e.g., proteases or kinases).
- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous carboxylic acids.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization .
How can researchers design experiments to study the stability of this compound under varying pH conditions?
Q. Advanced
- Accelerated stability testing :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 40°C for 4 weeks.
- Monitor degradation via UPLC-MS at intervals (0, 7, 14, 28 days).
- Kinetics analysis: Calculate degradation rate constants (k) using first-order models.
- Identification of degradation products : Use HRMS/MS to fragment ions and propose degradation pathways .
What strategies are effective for resolving low solubility issues during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
